molecular formula C18H22N2O2 B1318074 N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 954261-04-2

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No.: B1318074
CAS No.: 954261-04-2
M. Wt: 298.4 g/mol
InChI Key: LAQGVHCUQOJQBD-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes an amino group, a methylphenyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,5-dimethylphenol.

    Formation of Intermediate: The 3-amino-2-methylphenol is reacted with a suitable acylating agent to form an intermediate amide.

    Coupling Reaction: The intermediate is then coupled with 2,5-dimethylphenol under specific conditions, often involving a catalyst such as a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the starting materials are combined and reacted under controlled conditions.

    Continuous Flow Systems: For higher efficiency and scalability, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated aromatic compounds.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Probes: Utilized in the development of probes for studying biological systems due to its ability to interact with specific biomolecules.

Medicine:

    Pharmaceutical Research: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry:

    Material Science: Employed in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways, potentially affecting cellular processes such as inflammation or pain perception.

Comparison with Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)propanamide
  • N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)propanamide

Comparison:

  • Structural Differences: Variations in the position of the methyl groups on the phenoxy ring.
  • Chemical Properties: These structural differences can lead to variations in reactivity and interaction with biological targets.
  • Applications: While similar compounds may share some applications, the unique structure of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide can confer specific advantages in certain contexts, such as enhanced binding affinity or selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-11-8-9-12(2)17(10-11)22-14(4)18(21)20-16-7-5-6-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGVHCUQOJQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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